5-Amino-3-methylpyrazine-2-carbonitrile
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Overview
Description
5-Amino-3-methylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It is a pyrazine derivative, characterized by the presence of an amino group at the 5-position, a methyl group at the 3-position, and a nitrile group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrazine-2-carbonitrile with ammonia or an amine source to introduce the amino group at the 5-position . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methylpyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-Amino-3-methylpyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-3-methylpyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-pyridinecarbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
5-Methylpyrazine-2-carbonitrile: Lacks the amino group at the 5-position.
Properties
IUPAC Name |
5-amino-3-methylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5(2-7)9-3-6(8)10-4/h3H,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTXJTJYHYQZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857425 |
Source
|
Record name | 5-Amino-3-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-65-6 |
Source
|
Record name | 5-Amino-3-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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